molecular formula C23H17NO6 B11132604 N-[4-({[3-(furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetyl)phenyl]acetamide

N-[4-({[3-(furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetyl)phenyl]acetamide

Cat. No.: B11132604
M. Wt: 403.4 g/mol
InChI Key: KXWMZIRVCMPQJH-UHFFFAOYSA-N
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Description

N-[4-(2-{[3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETYL)PHENYL]ACETAMIDE is a complex organic compound that features a unique structure combining furan and benzofuran moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-{[3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETYL)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the furan and benzofuran intermediates. One common method involves the reaction of furan-2-carbonyl chloride with 1-benzofuran-5-ol in the presence of a base such as triethylamine to form the furan-benzofuran intermediate. This intermediate is then reacted with 4-acetylphenylamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-{[3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The furan and benzofuran rings can be oxidized under specific conditions to form corresponding quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[4-(2-{[3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETYL)PHENYL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the treatment of bacterial infections and cancer.

    Industry: The compound’s unique structure makes it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(2-{[3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease processes, leading to its therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromophenyl)furan-2-carboxamide
  • N-(4-Acetylphenyl)furan-2-carboxamide
  • N-(4-Methoxyphenyl)furan-2-carboxamide

Uniqueness

N-[4-(2-{[3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETYL)PHENYL]ACETAMIDE stands out due to its unique combination of furan and benzofuran moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H17NO6

Molecular Weight

403.4 g/mol

IUPAC Name

N-[4-[2-[[3-(furan-2-carbonyl)-1-benzofuran-5-yl]oxy]acetyl]phenyl]acetamide

InChI

InChI=1S/C23H17NO6/c1-14(25)24-16-6-4-15(5-7-16)20(26)13-29-17-8-9-21-18(11-17)19(12-30-21)23(27)22-3-2-10-28-22/h2-12H,13H2,1H3,(H,24,25)

InChI Key

KXWMZIRVCMPQJH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)OC=C3C(=O)C4=CC=CO4

Origin of Product

United States

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